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Compound of Interest

Compound Name: UM4118

Cat. No.: B15606672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-leukemic activity of UM4118,

a novel copper ionophore, in comparison with other therapeutic alternatives for Acute Myeloid

Leukemia (AML). The information presented herein is intended to facilitate objective evaluation

and inform future research and development efforts.

Executive Summary
UM4118 is an investigational copper ionophore that has demonstrated potent anti-leukemic

activity, particularly in preclinical models of Acute Myeloid Leukemia (AML). Its mechanism of

action involves the induction of a novel form of regulated cell death known as cuproptosis. This

guide compares the efficacy of UM4118 with other copper-targeting agents like elesclomol and

disulfiram/copper, as well as standard-of-care and targeted therapies such as cytarabine and

venetoclax. While UM4118 shows significant promise, particularly in AML subtypes with

specific genetic mutations like SF3B1, further in vivo studies are needed to fully elucidate its

therapeutic potential.

Comparative In Vitro Anti-Leukemic Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of UM4118 and

its comparators across various leukemia cell lines. These values represent the concentration of

a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate

higher potency.
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Drug Cell Line IC50 Value Key Findings

UM4118 SF3B1-mutated AML Nanomolar range[1]

Highly potent,

particularly in AML

with splicing factor

mutations.[1]

ABCB7-depleted cells Nanomolar range[1]

Synthetic lethality

observed with

deficiency in the

mitochondrial ISC

transporter ABCB7.[1]

Elesclomol HL-60 9 nM[2][3]
Potent activity in this

AML cell line.[2][3]

Kasumi-1

Concentration-

dependent

inhibition[4]

Demonstrates efficacy

against this AML cell

line.[4]

MCF-7 (Breast

Cancer)
24 nM[2]

Activity also observed

in solid tumors.[2]

SK-MEL-5

(Melanoma)
110 nM[2]

Activity also observed

in solid tumors.[2]

Disulfiram/Copper Nalm6 (B-ALL) 0.18 µM[5]

Effective in B-cell

acute lymphoblastic

leukemia.[5]

Leukemia Cell Lines
45 - 81 nM (Disulfiram

alone)[6]

Broad anti-leukemic

activity, enhanced by

copper.[6]

Venetoclax OCI-AML2 1.1 nM[7]
Highly sensitive cell

line.[7]

HL-60
4 nM[7], 0.07 µM

(48h)[8], 0.1 µM[9]

Potent activity

observed.[7][8][9]

MOLM-13 200 nM[10]
Susceptible to

venetoclax.[10]
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MV4-11
18 nM (with

idasanutlin)[11]

Synergistic effects

with other agents.[11]

OCI-AML3 600 nM[10]
Moderately sensitive.

[10]

KG-1a 2.5 µM[9]
Less sensitive cell

line.[9]

Cytarabine
Variety of AML cell

lines

Variable (nM to µM

range)[12][13][14][15]

[16]

Standard-of-care with

a wide range of

sensitivities.[12][13]

[14][15][16]

In Vivo Anti-Leukemic Efficacy
Direct comparative in vivo studies for UM4118 in patient-derived xenograft (PDX) models of

AML are not yet extensively published. The following summarizes available in vivo data for the

comparator agents.
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Drug Model Key Findings

Elesclomol A549 (lung cancer) xenograft

Suppressed tumor growth

when combined with genipin.

[17]

Mouse model of Menkes

disease

Alleviated neuropathology and

mortality.[11]

Disulfiram/Copper
CD34+/CD38+ leukemia-

derived xenografts

Significantly inhibited tumor

growth.[8]

Patient-derived glioblastoma

model
Prolonged in vivo survival.[18]

Venetoclax MOLM-13 xenograft

Significant inhibition of AML

progression and extended

survival.[5]

OCI-AML3 xenograft

Synergistic apoptosis when

combined with a CDK9

inhibitor.[5]

AML patient-derived

xenografts (PDXs)

Efficacy demonstrated,

particularly in combination with

other agents.[19][20]

Cytarabine Pediatric AML PDX models

Prolonged survival, with

efficacy not hindered by

combination with flotetuzumab.

[10]

Leukemic mice

Significantly prolonged survival

when combined with a CXCR4

antagonist.[2]

Mechanism of Action: Cuproptosis Signaling
Pathway
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UM4118 and other copper ionophores induce a unique form of cell death termed cuproptosis.

This process is distinct from other cell death mechanisms like apoptosis.

UM4118-Induced Cuproptosis Signaling Pathway
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Caption: UM4118 facilitates copper entry into mitochondria, leading to cuproptosis.

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on

leukemia cell lines.
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MTT Assay Experimental Workflow

Start

Seed leukemia cells in
96-well plates

Incubate (24h)

Add serial dilutions of
UM4118 or comparator drugs

Incubate (48-72h)

Add MTT reagent

Incubate (4h)

Add solubilization solution

Incubate overnight

Read absorbance at 570 nm

Calculate IC50 values

End
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Caption: Workflow for determining drug cytotoxicity using the MTT assay.
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Detailed Methodology:

Cell Seeding: Leukemia cell lines are seeded into 96-well microplates at a density of 5 x

10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium and incubated for 24 hours.

Drug Treatment: Prepare serial dilutions of UM4118 and comparator drugs in culture

medium. Add 100 µL of the drug solutions to the respective wells and incubate for 48 to 72

hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against

the drug concentration and fitting the data to a dose-response curve.

In Vivo AML Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of AML PDX models to evaluate the in vivo

efficacy of anti-leukemic agents.
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AML PDX Model Experimental Workflow

Start

Isolate primary AML cells
from patient samples
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immunodeficient mice (e.g., NSG)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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